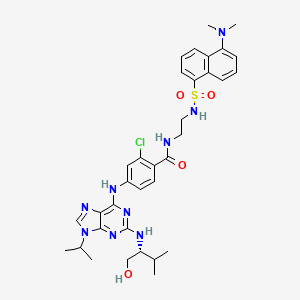
Ricolinostat
Descripción general
Descripción
Ricolinostat es un inhibidor selectivo de la histona desacetilasa 6 (HDAC6). Es el primer inhibidor de histona desacetilasa isoforma-selectivo que entra en ensayos clínicos en humanos. La histona desacetilasa 6 es una enzima que juega un papel significativo en la regulación de las vías de degradación de proteínas, particularmente la vía del agresoma-autofagia. This compound ha mostrado promesa en el tratamiento del mieloma múltiple y la neuropatía periférica .
Mecanismo De Acción
Ricolinostat se dirige selectivamente y se une a la histona desacetilasa 6, inhibiendo así su actividad desacetilasa. Esta inhibición conduce a la hiperacetilación de los sustratos de la histona desacetilasa 6, como la α-tubulina y la proteína de choque térmico 90 (Hsp90). La hiperacetilación de estas proteínas interrumpe sus funciones normales y afecta varios procesos celulares, incluida la degradación de proteínas, la señalización celular y las respuestas al estrés . Al inhibir la histona desacetilasa 6, this compound mejora la eficacia de los inhibidores del proteasoma y supera la resistencia a los fármacos en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Ricolinostat interacts with HDAC6, a microtubule-associated deacetylase that plays a significant role in axonal functioning in the nervous system . By inhibiting HDAC6, this compound disrupts the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to reduce pain and numbness, restore nerve function, and promote nerves to grow back into the skin . In lymphoma cell lines, this compound has demonstrated anti-lymphoma activity, inducing apoptosis and exerting anti-proliferative effects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . This inhibition leads to the disruption of the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation . This mechanism of action contributes to the restoration of nerve function and the reduction of neuropathy symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exert long-lasting effects that persist for days after the end of dosing . This suggests a disease-modifying capability. In phase 1 and 2 clinical trials, this compound demonstrated an excellent safety and tolerability profile .
Dosage Effects in Animal Models
In animal models of chemotherapy-induced neuropathy, this compound reduces pain and numbness, restores nerve function, promotes nerves to grow back into the skin, and exerts long-lasting effects . The effects of this compound were observed to be dose-dependent, with increased effects observed at higher dosages .
Metabolic Pathways
It is known that this compound selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 .
Transport and Distribution
As an inhibitor of HDAC6, it is likely that this compound interacts with the intracellular transport systems regulated by HDAC6 .
Subcellular Localization
Given its role as an inhibitor of HDAC6, it is likely that this compound is localized to the areas of the cell where HDAC6 is active .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Ricolinostat se puede sintetizar a través de un proceso de múltiples pasos que involucra la reacción de varios compuestos orgánicos. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas .
Métodos de Producción Industrial
La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio para producir cantidades mayores del compuesto. Esto requiere la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para asegurar la consistencia y pureza del producto final. El proceso de producción industrial también puede implicar el uso de tecnologías avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y el análisis .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ricolinostat principalmente se somete a reacciones que implican su interacción con la histona desacetilasa 6. Estas reacciones incluyen:
Inhibición de la Desacetilación: This compound inhibe la desacetilación de la α-tubulina y otras proteínas no histonas por la histona desacetilasa 6.
Hiperacetilación: La inhibición de la histona desacetilasa 6 conduce a la hiperacetilación de las proteínas diana, lo que afecta su función y estabilidad.
Reactivos y Condiciones Comunes
Las reacciones que involucran this compound típicamente requieren la presencia de la histona desacetilasa 6 y sus sustratos. Las condiciones para estas reacciones incluyen pH fisiológico, temperatura y la presencia de cofactores como la acetil-CoA .
Principales Productos Formados
Los principales productos formados a partir de las reacciones que involucran this compound son proteínas hiperacetiladas, que tienen funciones e interacciones alteradas dentro de la célula .
Aplicaciones Científicas De Investigación
Ricolinostat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Terapia contra el Cáncer: this compound ha demostrado eficacia en combinación con otros fármacos para el tratamiento del mieloma múltiple.
Neuropatía Periférica: this compound se está investigando como tratamiento para la neuropatía periférica, una afección caracterizada por daño nervioso y dolor.
Enfermedades Neurodegenerativas: La inhibición de la histona desacetilasa 6 por this compound tiene aplicaciones terapéuticas potenciales en enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson.
Enfermedades Inflamatorias: Las propiedades antiinflamatorias de this compound lo convierten en un candidato para el tratamiento de enfermedades inflamatorias.
Comparación Con Compuestos Similares
Ricolinostat es único en su selectividad para la histona desacetilasa 6 en comparación con otros inhibidores de histona desacetilasa. Compuestos similares incluyen:
Vorinostat: Un inhibidor de histona desacetilasa no selectivo utilizado en el tratamiento del linfoma cutáneo de células T.
Belinostat: Un inhibidor pan-histona desacetilasa utilizado para el tratamiento del linfoma de células T periférico.
La selectividad de this compound para la histona desacetilasa 6 ofrece ventajas potenciales en términos de reducción de la toxicidad y un mejor índice terapéutico en comparación con los inhibidores de histona desacetilasa no selectivos .
Propiedades
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYDVAGYRLSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157148 | |
| Record name | Ricolinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316214-52-4 | |
| Record name | Ricolinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ricolinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ricolinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RICOLINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















